5-methyl-4-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one
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Overview
Description
5-methyl-4-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a methyl group at position 5, a sulfanyl group at position 4, and a 4-methylphenylmethyl substituent attached to the sulfanyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one can be achieved through a multi-step process involving the following key steps:
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Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this compound, the starting materials would include 4-methylbenzaldehyde, ethyl acetoacetate, and urea.
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Introduction of the Sulfanyl Group: : The sulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the intermediate pyrimidinone with a suitable thiol reagent, such as 4-methylbenzenethiol, under basic conditions.
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Methylation: : The final step involves the methylation of the sulfanyl group using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction, automated purification systems, and advanced analytical techniques for quality control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The sulfanyl group in 5-methyl-4-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents for this transformation include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : The compound can undergo reduction reactions, particularly at the carbonyl group, to form the corresponding alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for this purpose.
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Substitution: : The methyl group at position 5 can be substituted with other functional groups through electrophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid, chlorine in chloroform.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-methyl-4-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one has several applications in scientific research:
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Chemistry: : The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
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Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
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Medicine: : Research has shown that derivatives of this compound exhibit pharmacological activities, such as anti-inflammatory and analgesic effects. This makes it a potential lead compound for the development of new therapeutic agents.
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Industry: : The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-methyl-4-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-methyl-4-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-triazole: This compound has a similar structure but contains a triazole ring instead of a pyrimidine ring. It exhibits similar biological activities but with different potency and selectivity.
4-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,3-thiadiazole: This compound contains a thiadiazole ring and shows distinct chemical reactivity and biological properties compared to the pyrimidinone derivative.
5-methyl-4-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-oxadiazole: This oxadiazole derivative has different electronic properties and reactivity, making it useful in different applications.
Uniqueness
The uniqueness of 5-methyl-4-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one lies in its specific combination of functional groups and ring structure. This imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-6-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-3-5-11(6-4-9)8-17-12-10(2)7-14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUHKOXOHOLDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C=NC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680160 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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